Ethyl [(3-fluoro-4-methylphenyl)amino](oxo)acetate
Overview
Description
Ethyl (3-fluoro-4-methylphenyl)aminoacetate is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-fluoro-4-methylphenyl)aminoacetate typically involves the reaction of 3-fluoro-4-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of Ethyl (3-fluoro-4-methylphenyl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-fluoro-4-methylphenyl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (3-fluoro-4-methylphenyl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-fluoro-4-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3-chloro-4-methylphenyl)aminoacetate
- Ethyl (3-bromo-4-methylphenyl)aminoacetate
- Ethyl (3-iodo-4-methylphenyl)aminoacetate
Uniqueness
Ethyl (3-fluoro-4-methylphenyl)aminoacetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo analogs.
Biological Activity
Overview
Ethyl (3-fluoro-4-methylphenyl)aminoacetate is an organic compound characterized by a unique structure that includes a fluoro-substituted aromatic ring and an ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Chemical Formula : C10H10FNO3
- Molecular Weight : 215.19 g/mol
- CAS Number : 69066-06-4
The biological activity of Ethyl (3-fluoro-4-methylphenyl)aminoacetate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluoro group enhances its stability and lipophilicity, which may facilitate better cellular uptake and interaction with biological systems. The ester group can undergo hydrolysis, leading to the release of active metabolites that exert biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Ethyl (3-fluoro-4-methylphenyl)aminoacetate is being investigated for its potential to inhibit bacterial growth, particularly against Gram-positive pathogens. The presence of the fluoro group may enhance its efficacy compared to non-fluorinated analogs.
Anticancer Activity
Preliminary studies suggest that Ethyl (3-fluoro-4-methylphenyl)aminoacetate may possess anticancer properties. Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.
Case Studies
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Antimicrobial Screening :
- A study screened various derivatives of aminoacetates for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl (3-fluoro-4-methylphenyl)aminoacetate showed promising results, with an inhibition zone diameter significantly larger than that of control compounds.
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Anticancer Evaluation :
- In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that Ethyl (3-fluoro-4-methylphenyl)aminoacetate induced cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl (3-chloro-4-methylphenyl)aminoacetate | Chloro-substituted | Moderate antimicrobial activity |
Ethyl (3-bromo-4-methylphenyl)aminoacetate | Bromo-substituted | Low anticancer activity |
Ethyl (3-fluoro-4-methylphenyl)aminoacetate | Fluoro-substituted | High antimicrobial and anticancer |
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-methylanilino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJCBOMHDIITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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